molecular formula C21H23N3OS B15246062 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

Cat. No.: B15246062
M. Wt: 365.5 g/mol
InChI Key: UUGOZJOHEGMUGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is a complex organic compound that features a benzimidazole core, a thioether linkage, and a tetrahydronaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide typically involves multiple steps:

    Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions.

    Thioether Formation: The benzimidazole derivative is then reacted with a thiol compound to introduce the thioether linkage.

    Amide Bond Formation: Finally, the thioether intermediate is coupled with a tetrahydronaphthalene derivative using standard amide coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of automated purification systems.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The thioether linkage can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group (if present) on the benzimidazole ring can be reduced to an amine using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can be used as a ligand in transition metal catalysis due to the presence of the benzimidazole moiety.

    Material Science: Its unique structure makes it a candidate for the development of novel organic materials with specific electronic properties.

Biology and Medicine

    Antimicrobial Activity: Benzimidazole derivatives are known for their antimicrobial properties, and this compound could be explored for similar applications.

    Anticancer Research: The compound’s structure suggests potential interactions with biological targets involved in cancer, making it a candidate for anticancer drug development.

Industry

    Polymer Science: The compound can be used in the synthesis of polymers with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide is not fully understood. it is believed to interact with various molecular targets through its benzimidazole core, which can bind to metal ions and proteins. This interaction can modulate enzymatic activity and disrupt cellular processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-((1H-benzo[d]imidazol-2-yl)thio)acetamide: Similar structure but lacks the tetrahydronaphthalene moiety.

    2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)ethanol: Similar structure but has an alcohol group instead of the amide linkage.

Uniqueness

The presence of the tetrahydronaphthalene moiety in 2-((5-Methyl-1H-benzo[d]imidazol-2-yl)thio)-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide adds to its structural complexity and potential for unique interactions with biological targets, setting it apart from other benzimidazole derivatives.

Properties

Molecular Formula

C21H23N3OS

Molecular Weight

365.5 g/mol

IUPAC Name

2-[(6-methyl-1H-benzimidazol-2-yl)sulfanyl]-N-(1,2,3,4-tetrahydronaphthalen-1-yl)propanamide

InChI

InChI=1S/C21H23N3OS/c1-13-10-11-18-19(12-13)24-21(23-18)26-14(2)20(25)22-17-9-5-7-15-6-3-4-8-16(15)17/h3-4,6,8,10-12,14,17H,5,7,9H2,1-2H3,(H,22,25)(H,23,24)

InChI Key

UUGOZJOHEGMUGL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N=C(N2)SC(C)C(=O)NC3CCCC4=CC=CC=C34

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.